molecular formula C7H4N2O B1210169 Benzimidazol-2-one CAS No. 43135-91-7

Benzimidazol-2-one

Cat. No.: B1210169
CAS No.: 43135-91-7
M. Wt: 132.12 g/mol
InChI Key: MYONAGGJKCJOBT-UHFFFAOYSA-N
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Description

Benzimidazol-2-one is a heterocyclic compound that consists of a benzene ring fused to an imidazole ring, with a carbonyl group at the second position of the imidazole ring. This compound is known for its stability and significant biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzimidazol-2-one can be synthesized through various methods. One common approach involves the cyclocarbonylation of o-phenylenediamine using 1,1’-carbonyldiimidazole (CDI) as a promoter . This reaction is typically carried out under flow conditions to optimize yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced on a multigram scale using flow chemistry techniques. This method allows for efficient and cost-effective production, ensuring high yield and purity .

Chemical Reactions Analysis

Preparation of Benzimidazol-2-one

This compound can be synthesized through different methods, typically involving the condensation of o-phenylenediamine :

  • With formic acid or trimethyl orthoformate :

    C6H4 NH2 2+HC OCH3 3C6H4N NH CH+3CH3OH\text{C}_6\text{H}_4\text{ NH}_2\text{ }_2+\text{HC OCH}_3\text{ }_3\rightarrow \text{C}_6\text{H}_4\text{N NH CH}+3\text{CH}_3\text{OH}
  • With 1,1'-carbonyldiimidazole (CDI) : This method involves a flow-based approach for the cyclocarbonylation of o-phenylenediamine, which can be optimized through a design of experiment (DoE) .

General Reactions of Benzimidazole

Benzimidazole displays both basic and acidic properties :

  • Basic Reactions : It can accept a proton due to the presence of the nitrogen atoms :

    C6H4N NH CH+H+ C6H4 NH 2CH +\text{C}_6\text{H}_4\text{N NH CH}+\text{H}^+\rightarrow \text{ C}_6\text{H}_4\text{ NH }_2\text{CH }^+
  • Acidic Reactions : It can be deprotonated by strong bases :

    C6H4N NH CH+LiHLi C6H4N2CH +H2\text{C}_6\text{H}_4\text{N NH CH}+\text{LiH}\rightarrow \text{Li C}_6\text{H}_4\text{N}_2\text{CH }+\text{H}_2

Reaction with Electrophiles

The imine group in benzimidazole can be alkylated, making it useful as a ligand in coordination chemistry . N,N'-Dialkylbenzimidazolium salts are used as precursors to N-heterocyclic carbenes .

Ring Contraction Reactions

Benzimidazol-2-ones can be synthesized via decarbonylative ring contraction starting from quinoxalinediones using potassium hydroxide in dimethyl sulfoxide :

  • Decarbonylation of Quinoxalinediones : Treatment of quinoxalinediones with potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) leads to the formation of benzimidazol-2-ones .

Energetic Benzimidazole Derivatives

Nitration of benzimidazol-2-ones can produce energetic materials with potential explosive properties .

  • Nitration of 5-NHR-substituted 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones : Using a nitration system (40% N2O5/HNO3 in methylene chloride) yields nitramine derivatives .

Table 1. Properties of Synthesized Nitramines

No.Abbreviation and Chemical NameMol. FormulaMol. WeightLC-MS DataYield, (%)M.p. (°C)
1TriNBO, 4,5,6-Trinitro-1,3-dihydro-benzimidazol-2-oneC7H3N5O7269.13R.T. = 5.37 min, UV, λ max = 275, 350. $$M-H] − =268 2[M-H] − = 536.83.0314-5 (dec.)
25-Me-TriNBO, 5-Methyl-4,6,7-trinitro-1,3-dihydrothis compoundC8H5N5O7283.16R.T. = 5.86 min, UV λ max = 307, 400. $$M-H] − =28289.8270-2 (dec.)
35-MeN(NO2)DNBO, 5-Methylnitramino-4,6-dinitro-1,3-dihydrothis compoundC8H6N6O7298.13R.T. = 5.58 min, UV λ max = 279, 351. $$M-H] − = 297 [2M-H] − = 595.85.0278-9 (deflagr.)
45-EtN(NO2)DNBO, 5-Ethylnitramino-4,6-dinitro-1,3-dihydrothis compoundC9H8N6O7312.20R.T. = 5.61min, UV λ max = 280, 353. $$M-H] − = 311 [2M-H] − = 623.87.3271-3 (dec.)
55-PrN(NO2)DNBO, 5-Propylnitramino-4,6-dinitro-1,3-dihydrothis compoundC10H10N6O7329.23R.T. = 5.37min, UV λ max = 275, 350. $$M-H] − = 326 [2M-H] − = 653.78.1261-3 (dec.)
65-O2NO(CH2)2N(NO2) DNBO, 5-[2′-(Nitroxyethyl)nitramino]- 4,6-dinitro-1,3-dihydrothis compoundC9H7N7O10373.20R.T. = 5.37min, UV λ max = 275, 350. $$M-H] − = 372 [2M-H] − = 545 [M-NO2] − = 32673.0199-201 (deflagr.)

Benzimidazole as a Scaffold for Drug Development

The benzimidazole core is a privileged scaffold in medicinal chemistry, acting as a structural framework for biologically active compounds . Benzimidazole derivatives have shown potential therapeutic applications, including anti-inflammatory and analgesic properties . Certain derivatives have demonstrated the ability to attenuate morphine-induced paradoxical pain and neuro-inflammatory outcomes .

Scientific Research Applications

Biological Activities

Benzimidazol-2-one derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds such as benzimidazol-2-yl hydrazones have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. These effects are often linked to their ability to disrupt tubulin polymerization, a crucial process in cell division .
  • Antimicrobial Properties : Many this compound derivatives demonstrate antibacterial and antifungal activities. For instance, certain derivatives have been tested against resistant strains of bacteria and fungi, showing promising results .
  • Antiparasitic Effects : Recent studies have highlighted the potential of this compound derivatives as anthelmintic agents, effective against parasitic infections such as those caused by Trichinella spiralis .
  • Anti-inflammatory and Analgesic Effects : Some derivatives have been developed for their anti-inflammatory properties, showing efficacy in models of inflammation and pain .

Synthesis and Optimization

The synthesis of this compound has been optimized through various methods, including flow chemistry techniques. A notable study utilized a 1,1′-carbonyldiimidazole-promoted cyclocarbonylation of o-phenylenediamine to produce high yields of this compound derivatives. This method not only enhances efficiency but also supports multigram-scale production necessary for drug development .

Case Study 1: Anticancer Activity

A study focused on the synthesis of new 1H-benzimidazol-2-yl hydrazones demonstrated their ability to inhibit cancer cell proliferation. The compounds were tested against MCF-7 cells, revealing moderate antiproliferative activity correlated with their structural features that facilitate interaction with tubulin .

Case Study 2: Antiparasitic Effects

Research on benzimidazole derivatives indicated their potential as dual-action compounds combining anthelmintic and antioxidant properties. These compounds were effective in vitro against muscle larvae of T. spiralis, showcasing their potential for treating helminthic infections while improving the antioxidant status of the host .

Data Table: Biological Activities of this compound Derivatives

Activity TypeCompound TypeTarget Organism/Cell LineEfficacy Level
Anticancer1H-benzimidazol-2-yl hydrazonesMCF-7 breast cancer cellsModerate
AntimicrobialVarious derivativesResistant bacteriaPromising
AntiparasiticBenzimidazole derivativesT. spiralisEffective
Anti-inflammatorySelected derivativesInflammatory modelsSignificant

Mechanism of Action

Benzimidazol-2-one exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Uniqueness: Benzimidazol-2-one is unique due to its carbonyl group at the second position, which enhances its stability and biological activity compared to other similar compounds .

Biological Activity

Benzimidazol-2-one is a significant heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its synthesis, biological effects, and structure-activity relationships (SAR).

Overview of this compound

This compound is a derivative of benzimidazole, characterized by a fused benzene and imidazole ring system. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic activities.

Pharmacological Properties

1. Anticancer Activity
this compound and its derivatives have shown promising anticancer properties. For instance, compounds synthesized from this compound exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism underlying this activity is often linked to the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-76.26 ± 0.33Tubulin inhibition
Compound BHCC8276.48 ± 0.11DNA binding
Compound CNCI-H35820.46 ± 8.63Apoptosis induction

2. Antimicrobial Activity
this compound derivatives have also demonstrated broad-spectrum antimicrobial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The antimicrobial efficacy is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Table 2: Antimicrobial Efficacy of this compound Derivatives

CompoundPathogenMIC (µg/mL)
Compound DE. coli12
Compound ES. aureus8
Compound FP. aeruginosa15

3. Anti-inflammatory Activity
Research has shown that this compound derivatives possess significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. Studies indicate that these compounds can effectively reduce inflammation in animal models through both in vitro and in vivo assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely related to their chemical structure. Modifications at various positions on the benzimidazole ring can enhance or diminish their pharmacological effects.

Key SAR Findings:

  • Substituents at the 1-position tend to increase anticancer activity.
  • Electron-withdrawing groups enhance antimicrobial properties.
  • Alkyl or hydroxyl groups at the 2-position improve anti-inflammatory effects.

Case Studies

Several studies highlight the effectiveness of this compound derivatives in clinical and preclinical settings:

  • Antiparasitic Activity: A study reported that certain benzimidazoles showed potent anthelmintic activity against Trichinella spiralis larvae in vitro, indicating their potential use in treating parasitic infections .
  • Antitubercular Activity: Compounds derived from this compound demonstrated significant antitubercular activity with minimal inhibitory concentrations (MIC) as low as 0.19 µM against fluoroquinolone-resistant strains of Mycobacterium tuberculosis .
  • Antioxidant Properties: Some derivatives exhibited remarkable antioxidant activities with IC50 values lower than standard antioxidants like butylated hydroxytoluene (BHT), suggesting their potential role in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing benzimidazol-2-one in academic settings?

  • Methodological Answer : The synthesis of this compound typically involves cyclocarbonylation of o-phenylenediamine derivatives. A robust approach uses 1,1′-carbonyldiimidazole (CDI) as a cyclizing agent under flow chemistry conditions, optimized via Design of Experiment (DoE) to achieve high yield (up to 90%) and purity . Alternatively, cyclization of o-phenylenediamine with CO₂ and H₂ under green chemistry conditions offers an eco-friendly route . Batch synthesis remains common but may require longer reaction times and manual optimization.

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the fused bicyclic structure and substituent positions.
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretching vibrations at ~1700 cm⁻¹ .
  • X-ray Crystallography : For unambiguous structural confirmation. SHELXL is widely used for small-molecule refinement, providing high-resolution data on bond lengths and angles .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

  • Methodological Answer : The scaffold undergoes:

  • N-Alkylation/Arylation : Reacts with alkyl/aryl halides (e.g., benzyl chloride) in the presence of tetra-n-butylammonium bromide to form 1-substituted derivatives .
  • Electrophilic Substitution : The aromatic ring participates in nitration or halogenation at specific positions depending on directing groups.
  • Ring Expansion : Under acidic conditions, it can form fused heterocycles like quinoline derivatives .

Advanced Research Questions

Q. How can Design of Experiment (DoE) optimize this compound synthesis for scalability and reproducibility?

  • Methodological Answer : DoE is critical for translating batch reactions to flow chemistry. Key factors include reactant stoichiometry, temperature, and residence time. For example, a Central Composite Design (CCD) model revealed that a 1:1.2 molar ratio of o-phenylenediamine to CDI at 80°C maximizes yield (92%) and productivity (2.1 g/h) in flow systems . Statistical validation (e.g., ANOVA) ensures robustness, reducing experimental iterations by 40–60%.

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

  • Methodological Answer : Common issues include:

  • Disorder in Alkyl Chains : Observed in 1-dodecyl derivatives, resolved using SHELXL’s PART and SIMU instructions to model anisotropic displacement .
  • Hydrogen Bonding Networks : N–H⋯O interactions in crystals (e.g., 1-isopropenyl derivatives) require restrained refinement and Fourier map analysis .
  • Twinned Data : SHELXL’s TWIN command mitigates challenges in high-symmetry space groups .

Q. How does the this compound scaffold serve as a "privileged structure" in medicinal chemistry?

  • Methodological Answer : Its rigid bicyclic core mimics protein β-turns, enabling promiscuous binding to diverse targets (e.g., kinases, GPCRs). Structure-activity relationship (SAR) studies show that substituents at N1 and C5/C6 positions modulate bioactivity. For example:

  • Anticancer Agents : 1-Benzyl-5-nitro derivatives exhibit topoisomerase inhibition .
  • Anti-inflammatory Agents : N-(2-chlorobenzyl)-5-cyano derivatives show COX-2 selectivity . Computational docking (e.g., AutoDock) guides rational modifications .

Q. What novel applications of this compound exist outside pharmaceuticals?

  • Methodological Answer : Emerging applications include:

  • Materials Science : As a chromophore in organic dyes with high light resistance, leveraging electron-deficient π-systems for photovoltaic devices .
  • Corrosion Inhibition : Adsorbs on metal surfaces (e.g., steel) via lone-pair interactions, reducing corrosion rates by >70% in acidic environments .
  • Organic Electronics : Derivatives with extended conjugation (e.g., 2-thienyl substituents) enhance charge transport in OLEDs .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often stem from:

  • Reagent Purity : Impurities in o-phenylenediamine (e.g., oxidation byproducts) reduce cyclization efficiency. Pre-purification via recrystallization is advised .
  • Catalyst Loading : Overuse of tetra-n-butylammonium bromide in N-alkylation causes side reactions; optimal loading is 5 mol% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-substitution, while non-polar solvents (e.g., xylene) improve cyclization .

Properties

IUPAC Name

benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYONAGGJKCJOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195716
Record name Benzimidazol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43135-91-7
Record name Benzimidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043135917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 g (1.01 mol) of phosgene are passed into 108 g (1 mol) of o-phenylenediamine in 800 ml of water at 80° C. over a period of 4 hours and the pH is kept constant at 6.5 by simultaneous metering in of 231 g (1.9 mol) of 50% strength aqueous sodium hydroxide solution. After filtration with suction and washing with water, 126 g of benzimidazol-2-one are obtained, which corresponds to a yield of 94% of theory.
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94%

Synthesis routes and methods II

Procedure details

100 g (1.01 mol) of phosgene are passed into 108 g (1 mol) of o-phenylenediamine in 450 ml of water at 80° C. over a period of 4 hours, and the pH is kept constant at 10 by simultaneous metering in of 407 g (2.04 mol) of 20% strength aqueous sodium hydroxide solution. The end point of the reaction is determined by sampling for diazotizable amine. After cooling, the product which has precipitated is filtered off with suction, washed with water and dried. 131 g of benzimidazolone of melting point 308° C., which corresponds to a yield of 98% of theory, are obtained in this manner.
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98%

Synthesis routes and methods III

Procedure details

20 g of C.I. pigment yellow 151 having an average primary particle diameter of 80 nm (in which the content of metal ions having a valence of at least 2 was 270 ppm), 4 g of a commercially available dye C.I. acid yellow 23 and 110 g of deionized water were mixed, aqueous ammonia was added so as to adjust the pH of a mixture liquid to 9.0, and the mixture liquid was dispersed with a paint shaker in the presence of zirconia beads as media for approximately 5 hours, to obtain a water-based pigment dispersion. The obtained water-based pigment dispersion was diluted so as to have a concentration of 3% by weight, and the diluted water-based pigment dispersion was dropped to NO.2 filter paper, to show bleeding of the dye.
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Synthesis routes and methods IV

Procedure details

20 g of C.I. pigment orange 60 having an average primary particle diameter of 85 nm (in which the content as metal ions having a valence of at least 2 was 320 ppm), 1.6 g of the pigment derivative (a′) and 110 g of deionized water were mixed, triethanolamine was added so as to adjust pH of a mixture liquid to 9.0, and the mixture liquid was dispersed with a paint shaker in the presence of zirconia beads as media for approximately 5 hours, to obtain a pigment dispersion. The obtained water-based pigment dispersion was diluted so as to have a concentration of 3% by weight, and the diluted water-based pigment dispersion was dropped to NO.2 filter paper, to show no bleedings of the pigment derivative.
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20 g
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Synthesis routes and methods V

Procedure details

130 g of the aqueous dispersion of the pigment derivative (a) and 30 g of deionized water were mixed with 20 g of C.I. pigment yellow 151 having an average primary particle diameter of 80 nm (in which the content of metal ions having a valence of at least 2 was 270 ppm), a 1% sodium hydroxide aqueous solution was added so as to adjust the pH of a mixture liquid to 9.0, and the mixture liquid was dispersed with a paint shaker in the presence of zirconia beads as media for approximately 5 hours, to obtain a water-based pigment dispersion. In the water-based pigment dispersion, the neutralizatior rate of the sulfonic acid group of the pigment derivative (a) was 80%. Further, the obtained water-based pigment dispersion was diluted so as to have a concentration of 3% by weight, and the diluted water-based pigment dispersion was dropped to NO.2 filter paper, to show no bleedings.
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( a )
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20 g
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30 g
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zirconia
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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